molecular formula C21H18ClN5O2S B2455456 N-benzyl-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide CAS No. 1040644-11-8

N-benzyl-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide

Cat. No.: B2455456
CAS No.: 1040644-11-8
M. Wt: 439.92
InChI Key: LZLKHCPZMJQMTF-UHFFFAOYSA-N
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Description

N-benzyl-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazolo ring fused to a pyridazine ring, along with benzyl and chlorobenzyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

N-benzyl-2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2S/c22-17-8-6-16(7-9-17)14-30-20-11-10-18-24-26(21(29)27(18)25-20)13-19(28)23-12-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLKHCPZMJQMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the triazolo ring, followed by the introduction of the pyridazine ring and subsequent functionalization with benzyl and chlorobenzyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

N-benzyl-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the amide bond, producing corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds with similar triazolo-pyridazine structures exhibit anticancer properties. The compound's ability to inhibit specific cancer cell lines is of significant interest. For instance, research into related compounds has shown promising results in targeting cancer pathways and inducing apoptosis in malignant cells .

Anti-inflammatory Effects

Molecular docking studies suggest that N-benzyl-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide may act as a 5-lipoxygenase inhibitor. This enzyme is crucial in the inflammatory response, and inhibiting it could lead to reduced inflammation and associated diseases .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor for various targets. Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase and alpha-glucosidase, which are relevant in the treatment of Alzheimer's disease and Type 2 diabetes mellitus (T2DM), respectively .

Case Study 1: Anticancer Activity

A study conducted on derivatives of triazolo-pyridazines demonstrated their efficacy against various cancer cell lines. The findings suggested that modifications to the benzyl and chlorophenyl groups could enhance cytotoxicity against specific cancer types. Further research into this compound could yield similar results .

Case Study 2: Anti-inflammatory Mechanism

In silico studies have been performed to assess the anti-inflammatory potential of this compound through its interaction with the 5-lipoxygenase enzyme. Results indicated a strong binding affinity, suggesting that this compound could serve as a lead for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of N-benzyl-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes or receptors involved in critical biological processes, leading to the disruption of cellular functions. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. Additionally, the compound may interfere with signal transduction pathways, leading to altered gene expression and cellular responses.

Comparison with Similar Compounds

N-benzyl-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide can be compared with other similar compounds, such as:

    N-benzyl-2-(6-((4-methylbenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide: This compound has a methyl group instead of a chlorine atom, which may result in different chemical and biological properties.

    N-benzyl-2-(6-((4-fluorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide: The presence of a fluorine atom can significantly alter the compound’s reactivity and interactions with biological targets.

    N-benzyl-2-(6-((4-nitrobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide: The nitro group introduces additional electronic effects, potentially enhancing the compound’s biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-benzyl-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.

Molecular Formula: C24H19ClN2O2S
Molecular Weight: 434.9 g/mol
IUPAC Name: N-benzyl-2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]acetamide
InChI Key: UMCXEIORUGSZSL-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of appropriate precursors under controlled conditions using bases and solvents like dichloromethane. The optimization of these conditions can enhance yield and purity.

Biological Activities

Research has identified various biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For example:

  • Antibacterial Effects: Compounds similar to N-benzyl derivatives show activity against Gram-positive and Gram-negative bacteria. In vitro tests have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 5 to 50 μg/mL depending on the structure and substituents present .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Research has shown that triazole derivatives can inhibit cell proliferation in various cancer cell lines:

  • Cell Lines Tested: Compounds have been evaluated against human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cell lines.
  • Results: Some derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects .

The biological activity of N-benzyl derivatives is attributed to their ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical cellular processes such as proliferation and apoptosis. For instance, interactions with kinases have been noted, which could lead to reduced cell growth in cancerous tissues.

Comparative Analysis

The following table summarizes the biological activities of N-benzyl derivatives compared to other similar compounds:

Compound TypeAntibacterial ActivityAnticancer ActivityOther Activities
N-benzyl DerivativeModerate to High (MIC: 5–50 μg/mL)IC50: Low μMAntifungal
1,2,4-Triazole DerivativeHigh (EC50: 7.2 μg/mL against Xanthomonas oryzae)Moderate (IC50: Varies)Antiviral

Case Studies

  • Antibacterial Efficacy Study : A study reported that a related triazole compound exhibited a significant reduction in bacterial load in infected mice models when administered at therapeutic doses .
  • Cancer Cell Line Study : Another research highlighted the effectiveness of triazole derivatives in inhibiting tumor growth in xenograft models of human cancers, showcasing their potential as therapeutic agents .

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